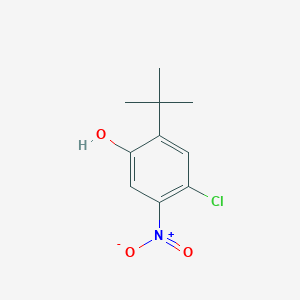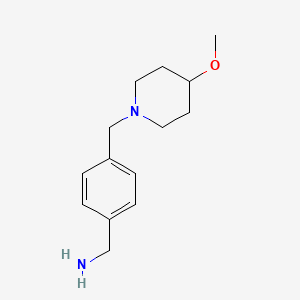![molecular formula C15H23NO B11875719 2-[(4-Ethoxyphenyl)methyl]azepane CAS No. 383130-71-0](/img/structure/B11875719.png)
2-[(4-Ethoxyphenyl)methyl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Ethoxyphenyl)methyl]azepane is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an ethoxyphenyl group attached to the azepane ring. Azepanes are known for their diverse applications in medicinal chemistry, particularly due to their unique structural properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethoxyphenyl)methyl]azepane typically involves the alkylation of azepane with 4-ethoxybenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions are generally mild, with temperatures ranging from room temperature to 60°C.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. The use of automated systems and real-time monitoring ensures consistent product quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Ethoxyphenyl)methyl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced azepane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced azepane derivatives.
Substitution: Various substituted azepane derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Ethoxyphenyl)methyl]azepane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-[(4-Ethoxyphenyl)methyl]azepane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Azepane: The parent compound, which lacks the ethoxyphenyl group.
Piperidine: A six-membered nitrogen-containing heterocycle with similar properties but different ring size.
Pyrrolidine: A five-membered nitrogen-containing heterocycle.
Uniqueness
2-[(4-Ethoxyphenyl)methyl]azepane is unique due to the presence of the ethoxyphenyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s binding affinity to specific targets and improve its pharmacokinetic profile compared to other azepane derivatives.
Properties
CAS No. |
383130-71-0 |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
2-[(4-ethoxyphenyl)methyl]azepane |
InChI |
InChI=1S/C15H23NO/c1-2-17-15-9-7-13(8-10-15)12-14-6-4-3-5-11-16-14/h7-10,14,16H,2-6,11-12H2,1H3 |
InChI Key |
ZLOOCTOULCHHSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2CCCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1'H-Spiro[morpholine-2,3'-quinoline]-2',3(4'H)-dione](/img/structure/B11875666.png)

![4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL](/img/structure/B11875679.png)

![5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B11875695.png)

![6-Chloro-3-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B11875703.png)




